molecular formula C9H15NO3 B12603135 (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate CAS No. 650625-21-1

(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate

Cat. No.: B12603135
CAS No.: 650625-21-1
M. Wt: 185.22 g/mol
InChI Key: POIBROBCVZRHMY-RNFRBKRXSA-N
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Description

(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is a chiral compound with a unique structure that includes a four-membered azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate typically involves the formation of the azetidinone ring followed by the introduction of the tert-butyl and acetate groups. One common method involves the cyclization of a suitable β-lactam precursor under acidic or basic conditions. The tert-butyl group can be introduced via tert-butylation reactions using tert-butyl chloride and a base such as sodium hydride. The acetate group is often introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, alcohols, acetic anhydride, acetyl chloride

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the acetate group is replaced by other functional groups .

Scientific Research Applications

(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is unique due to its specific azetidinone ring structure and the presence of both tert-butyl and acetate groups. This combination of features makes it a versatile compound in synthetic chemistry and a potential candidate for various biological applications .

Properties

CAS No.

650625-21-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

[(2S,3R)-2-tert-butyl-4-oxoazetidin-3-yl] acetate

InChI

InChI=1S/C9H15NO3/c1-5(11)13-6-7(9(2,3)4)10-8(6)12/h6-7H,1-4H3,(H,10,12)/t6-,7-/m1/s1

InChI Key

POIBROBCVZRHMY-RNFRBKRXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](NC1=O)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(NC1=O)C(C)(C)C

Origin of Product

United States

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